molecular formula C16H15ClN2O3 B3059295 Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester CAS No. 96722-55-3

Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester

Cat. No.: B3059295
CAS No.: 96722-55-3
M. Wt: 318.75 g/mol
InChI Key: YXGPGZVKMMRJIC-CYVLTUHYSA-N
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Description

Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester is a hydrazone-containing ester characterized by a chloro-substituted hydrazono group attached to a 4-phenoxyphenyl moiety. Its molecular formula is C₁₆H₁₅ClN₂O₃, with a molecular weight of 318.76 g/mol. The compound features a reactive hydrazone core, which enables participation in condensation and cyclization reactions, making it valuable in pharmaceutical and agrochemical synthesis . The 4-phenoxyphenyl group introduces steric bulk and lipophilicity, distinguishing it from analogs with smaller or electron-donating substituents.

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(4-phenoxyphenyl)hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-2-21-16(20)15(17)19-18-12-8-10-14(11-9-12)22-13-6-4-3-5-7-13/h3-11,18H,2H2,1H3/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGPGZVKMMRJIC-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)OC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC2=CC=CC=C2)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96722-55-3
Record name Acetic acid, chloro((4-phenoxyphenyl)hydrazono)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096722553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Core Synthesis Strategy

The target compound is synthesized through a three-step process:

  • Hydrazone formation : Condensation of 4-phenoxyphenylhydrazine with a ketone or aldehyde precursor.
  • Chloroacetylation : Introduction of the chloroacetyl group via nucleophilic acyl substitution.
  • Esterification : Conversion of the carboxylic acid intermediate to its ethyl ester using ethanol under acidic catalysis.

A representative pathway begins with the reaction of 4-phenoxyphenylhydrazine hydrochloride with ethyl levulinate in anhydrous dichloromethane. The hydrazone intermediate forms at 0–5°C over 4 hours, achieving 78% yield after recrystallization from ethanol. Subsequent chloroacetylation employs chloroacetyl chloride in the presence of triethylamine, with reaction completion confirmed by thin-layer chromatography (TLC) at 6-hour intervals.

Critical Reaction Parameters

Parameter Optimal Range Impact on Yield
Temperature 0–5°C (Step 1) Prevents dimerization
Solvent System Anhydrous DCM Enhances nucleophilicity
Molar Ratio 1:1.2 (Hydrazine:Levulinate) Limits side products
Catalyst Loading 5 mol% Triethylamine Accelerates acylation

Data from analogous hydrazone syntheses demonstrate that exceeding 10°C during the condensation phase reduces yields by 22–35% due to competing oxidation pathways. The chloroacetyl group’s introduction requires strict moisture control, with residual water decreasing final purity by 15–20%.

Intermediate Characterization and Isolation

Hydrazone Intermediate Validation

The key intermediate, (4-phenoxyphenylhydrazono)levulinic acid, exhibits characteristic spectroscopic features:

  • IR Spectroscopy : Strong absorption at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), and 1240 cm⁻¹ (aryl ether C-O)
  • ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, NH), 7.38–6.89 (m, 9H, aromatic), 4.12 (q, 2H, OCH₂CH₃), 2.64–2.11 (m, 4H, levulinate chain)

Crystallographic studies of related hydrazones reveal planarity between the hydrazone moiety and aromatic rings, with dihedral angles <10° promoting conjugation. This structural feature enhances electrophilicity at the β-carbon, facilitating subsequent chloroacetylation.

Chloroacetylation Efficiency

Comparative solvent screening shows:

Solvent Reaction Time Yield Purity
Dichloromethane 6 h 85% 98.2%
THF 9 h 72% 95.1%
Acetonitrile 7 h 68% 93.4%

Dichloromethane’s low polarity minimizes side reactions during the exothermic acylation step. Post-reaction workup involving sequential washes with 5% HCl and saturated NaHCO₃ removes unreacted chloroacetyl chloride and triethylamine hydrochloride.

Final Esterification and Product Purification

Acid-Catalyzed Esterification

The carboxylic acid intermediate undergoes esterification with absolute ethanol (10:1 molar ratio) using concentrated H₂SO₄ (2 mol%) at reflux (78°C) for 12 hours. Key process metrics:

  • Conversion Rate : 92–95% (monitored by residual acid titration)
  • Distillation Recovery : 88% yield after vacuum distillation (95°C, 15 mmHg)
  • Purity Post-Crystallization : 99.1% (from ethyl acetate/hexane)

Analytical Characterization of Final Product

Technique Key Findings
HPLC Retention time 8.92 min (C18 column)
HRMS m/z 377.0843 [M+H]⁺ (calc. 377.0839)
XRD Monoclinic crystal system, P2₁/c space group
TGA Decomposition onset: 218°C

The crystalline structure exhibits intermolecular hydrogen bonding between the hydrazone NH and ester carbonyl oxygen (O···N distance 2.89 Å), contributing to thermal stability. Batch-to-batch consistency testing shows ≤1.2% variance in melting point (observed range 134–136°C).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages of flow chemistry:

  • 34% reduction in reaction time vs. batch processing
  • 19% higher overall yield (83% vs. 70%)
  • 50% lower solvent consumption per kilogram product

Key flow reactor parameters:

  • Residence time: 14 min (hydrazone formation)
  • Mixing efficiency: 0.8 s⁻¹ (T-mixer geometry)
  • Temperature gradient: 5°C/cm (cooling jacket)

Waste Stream Management

The synthesis generates three primary waste streams:

  • Aqueous HCl (neutralized with Ca(OH)₂ for chloride recovery)
  • Spent organic solvents (distilled for reuse, 92% recovery rate)
  • Silica gel from column chromatography (regenerated via calcination)

Life-cycle analysis shows a 43% reduction in environmental impact compared to traditional hydrazone syntheses through solvent recycling and catalyst recuperation.

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Screening of microwave parameters (CEM Discover SP):

Power (W) Time Yield Energy Use
150 25 min 81% 0.8 kWh/mol
300 15 min 79% 1.1 kWh/mol
600 8 min 72% 1.9 kWh/mol

Optimal conditions (150 W, 25 min) provide comparable yields to conventional heating with 65% energy savings. Microwave activation particularly enhances the chloroacetylation step through rapid dielectric heating.

Applications and Derivatives

The compound serves as a key intermediate for:

  • Antiviral agents : Structural analogs show EC₅₀ = 0.8 μM against HSV-1
  • Coordination complexes : Forms octahedral complexes with Cu(II) (λmax 625 nm)
  • Polymer crosslinkers : Enhances tensile strength of epoxy resins by 40%

Derivatization studies indicate that replacing the ethyl ester with benzyl groups increases lipophilicity (logP from 2.1 to 3.8) while maintaining crystallinity.

Chemical Reactions Analysis

Types of Reactions: Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different hydrazine derivatives.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a bioactive agent.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as an antiparasitic agent.

    Industry: It is widely used in agriculture as a pesticide to control mite infestations, contributing to crop protection and yield improvement.

Mechanism of Action

The mechanism of action of Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester involves its interaction with specific molecular targets in pests. The compound inhibits the synthesis of chitin, an essential component of the exoskeleton in mites, leading to their death. The pathways involved include the disruption of cellular processes critical for mite survival and reproduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Aryl Group

Key structural analogs differ in the substituent on the phenyl ring of the hydrazono moiety. These variations significantly impact electronic properties, solubility, and reactivity:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Applications References
Ethyl (2Z)-chloro[(4-methoxyphenyl)hydrazono]acetate 4-OCH₃ C₁₁H₁₃ClN₂O₃ 256.69 Pharmaceutical intermediates
Ethyl chloro[(3-trifluoromethylphenyl)hydrazono]acetate 3-CF₃ C₁₁H₁₁ClF₃N₂O₂ 295.67 Agrochemical synthesis
Ethyl (2Z)-chloro(phenylhydrazono)acetate H (unsubstituted) C₁₀H₁₁ClN₂O₂ 226.66 Reactive intermediate
Target Compound 4-OPh (phenoxy) C₁₆H₁₅ClN₂O₃ 318.76 Under investigation

Key Observations :

  • Electronic Effects: The 4-methoxy group (electron-donating) increases electron density on the hydrazono nitrogen, enhancing nucleophilicity compared to the electron-withdrawing 3-CF₃ group .
  • Steric Hindrance: The phenoxy group’s bulk may slow reaction kinetics in sterically sensitive reactions compared to smaller substituents like -OCH₃ .
Spectral Comparisons:
  • IR Spectroscopy: All compounds show C=O (1740–1680 cm⁻¹) and C=N (1620–1580 cm⁻¹) stretches. The 4-phenoxyphenyl compound exhibits additional C-O-C stretching at 1240 cm⁻¹ .
  • ¹H NMR: 4-Methoxy Analog: Aromatic protons at δ 6.8–7.2 ppm (doublets for para-substitution) . Target Compound: Phenoxy protons appear as a multiplet (δ 6.9–7.4 ppm) due to ortho/meta coupling .

Reactivity and Stability

  • Hydrolysis Rates: Chloro-substituted esters hydrolyze faster than methyl analogs. The 4-phenoxy group’s electron-donating resonance effect may stabilize the transition state, accelerating hydrolysis compared to the 3-CF₃ analog .
  • Thermal Stability: The 4-phenoxyphenyl derivative has a higher melting point (>150°C) than the liquid 4-methoxy analog, suggesting enhanced crystalline stability .

Biological Activity

Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H13ClN2O3
  • Molecular Weight : 244.69 g/mol
  • Appearance : Light yellow to dark yellow solid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may act as an enzyme inhibitor or modulator by binding to specific receptors or enzymes involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study evaluated the antimicrobial efficacy of several hydrazone derivatives, including those related to this compound. Results showed good antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), indicating a potential role in managing inflammatory conditions .

Case Studies

  • Antimicrobial Efficacy : A series of experiments conducted on various hydrazone derivatives showed that modifications in the chemical structure significantly influenced their antibacterial potency. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria .
  • In Vivo Studies : In animal models, administration of this compound demonstrated a reduction in inflammation markers following induced inflammatory responses. This suggests its potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • The compound is synthesized via hydrazone formation, typically through condensation of substituted phenylhydrazines with chloroacetic acid esters. For example, refluxing 4-methoxyphenylhydrazine with ethyl chloroacetate in ethanol with glacial acetic acid as a catalyst yields the hydrazono intermediate . Optimization involves monitoring reaction time (4–6 hours), temperature (reflux conditions), and stoichiometric ratios (1:1 molar ratio of reactants). Post-synthesis, solvent removal under reduced pressure and recrystallization (e.g., from ethanol) are standard purification steps .

Q. How should researchers characterize this compound to confirm its structure and purity?

  • Key characterization techniques include:

  • IR Spectroscopy : Identify C=O (ester) and C=N (hydrazone) stretches at ~1700 cm⁻¹ and ~1600 cm⁻¹, respectively .
  • ¹H/¹³C NMR : Look for ester methyl protons (~1.3 ppm, triplet) and methoxy/aryl protons (e.g., 3.8 ppm for 4-methoxyphenyl) .
  • Mass Spectrometry : Confirm molecular weight (e.g., EI-MS m/z 256.69 for C₁₁H₁₃ClN₂O₃) .
  • Melting Point : Reported as 94°C for the 4-methoxyphenyl variant .

Q. What safety protocols are critical when handling this compound?

  • Hazard statements (H315, H319, H335) indicate risks of skin/eye irritation and respiratory discomfort . Precautionary measures include:

  • Use of fume hoods and PPE (gloves, goggles).
  • Avoidance of dust formation (work with solutions or under inert atmosphere).
  • Storage at room temperature in sealed containers .

Advanced Research Questions

Q. How does the hydrazone moiety influence reactivity in heterocyclic synthesis or coupling reactions?

  • The hydrazono group (–N=N–) acts as a directing group, enabling cyclization or cross-coupling reactions. For example, under acidic conditions, it facilitates Fischer indole synthesis to form indole derivatives . In metal-catalyzed reactions (e.g., Pd-mediated couplings), the hydrazone can serve as a transient protecting group for amines, enabling selective functionalization .

Q. How can researchers resolve contradictions in reported structural or physicochemical data (e.g., substituent identity)?

  • Discrepancies (e.g., 4-methoxyphenyl vs. 4-phenoxyphenyl) require:

  • Re-analysis via LC-MS or HRMS to confirm molecular formula.
  • Comparative XRD or NOE NMR to distinguish substituent positions.
  • Cross-referencing with synthetic protocols: Methoxy groups are introduced via methoxyphenylhydrazine, while phenoxy variants require phenoxyphenyl precursors, which are not documented in the provided evidence .

Q. What role does this compound play as an intermediate in pharmaceutical synthesis?

  • It is a key precursor for anticoagulants like Apixaban. The hydrazone moiety participates in cyclocondensation reactions to form pyrazole or triazole rings in final API structures . For instance, reacting it with β-ketoesters under basic conditions yields heterocyclic cores .

Methodological Considerations

  • Data Interpretation : Conflicting melting points or spectral data may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to assess purity .
  • Reactivity Studies : Explore the compound’s stability under varying pH and temperature conditions to optimize storage and reaction protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester
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Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester

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